1-(difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of difluoromethyl, iodo, and propoxymethyl groups attached to the pyrazole ring. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of organic molecules, making this compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound.
Introduction of Functional Groups: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfonate. The propoxymethyl group can be introduced through alkylation reactions using propoxymethyl halides.
Reaction Conditions: These reactions typically require specific conditions such as the presence of a base (e.g., potassium carbonate) and solvents like dimethylformamide or acetonitrile.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a palladium catalyst can yield the corresponding amine derivative.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl alcohols or carboxylic acids. Reduction reactions can convert the iodo group to a hydrogen atom, yielding the corresponding hydrocarbon.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds. These reactions typically require a palladium catalyst and a suitable base.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Agricultural Chemistry: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . The iodo group can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole can be compared with other similar compounds such as:
1-(Trifluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole: This compound has a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4-bromo-5-(propoxymethyl)-1H-pyrazole: This compound has a bromo group instead of an iodo group.
The uniqueness of this compound lies in its combination of functional groups, which can provide a balance of reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(difluoromethyl)-4-iodo-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IN2O/c1-2-3-14-5-7-6(11)4-12-13(7)8(9)10/h4,8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWSMSITLVXSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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